2-Chlorotetrafluoroethylsulfur pentafluoride is an organofluorine compound with significant applications in chemical synthesis and research. Its molecular formula is , and it is known for its unique properties and reactivity due to the presence of both chlorine and fluorine atoms. The compound is classified under organofluorine compounds, which are characterized by the presence of carbon-fluorine bonds.
The compound can be synthesized in laboratory settings and is also available commercially. Its CAS registry number is 646-63-9, indicating its unique identification in chemical databases.
2-Chlorotetrafluoroethylsulfur pentafluoride belongs to the category of organosulfur compounds, specifically those that contain pentafluorosulfide functional groups. It is utilized in various industrial and research applications due to its reactivity and stability.
The synthesis of 2-Chlorotetrafluoroethylsulfur pentafluoride typically involves the reaction between sulfur pentafluoride and chlorotetrafluoroethylene. This reaction occurs under controlled conditions to ensure high yield and purity.
The molecular structure of 2-Chlorotetrafluoroethylsulfur pentafluoride can be described as follows:
2-Chlorotetrafluoroethylsulfur pentafluoride participates in several types of chemical reactions:
The mechanism of action for 2-Chlorotetrafluoroethylsulfur pentafluoride involves its interaction with biological systems at the molecular level. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
| Property | Value |
|---|---|
| Molecular Weight | 262.53 g/mol |
| Boiling Point | Not extensively documented |
| Melting Point | Not extensively documented |
| Density | Not extensively documented |
These properties indicate that 2-Chlorotetrafluoroethylsulfur pentafluoride is likely to have low volatility due to its heavy fluorinated structure.
2-Chlorotetrafluoroethylsulfur pentafluoride has several notable applications:
The pentafluorosulfanyl (SF₅) group has emerged as a transformative functionality in organofluorine chemistry, often termed a "super-trifluoromethyl" group due to its exceptional physicochemical properties. Discovered over 70 years ago, SF₅-containing compounds remained underexplored until the early 2000s, primarily due to synthetic challenges and reagent instability [7]. The SF₅ group exhibits an octahedral geometry with a square-pyramidal arrangement of fluorine atoms, conferring remarkable steric bulk (van der Waals volume: 90 ų vs. CF₃'s 38 ų), ultra-high lipophilicity (πR = 1.51 vs. CF₃'s 0.88), and extreme electronegativity (Hammett σₚ = 1.23 vs. CF₃'s 0.54) [4]. These attributes stem from the synergistic effect of five fluorine atoms polarized toward the highly oxidized sulfur(VI) center, creating a strong dipole moment orthogonal to the attached carbon framework.
The historical development accelerated with Sharpless’s formalization of SuFEx (Sulfur-Fluoride Exchange) click chemistry in 2014, which revitalized sulfur(VI) fluorides from "old-school chemistry" to versatile connective hubs [4]. However, SF₅ reagents faced persistent stability issues until breakthroughs in shelf-stable precursors like N-imidazole-SF₅ and N-pyrazole-SF₅ compounds enabled practical applications [7]. These advances unlocked SF₅ chemistry for pharmaceutical and materials science, where its "designer fluorocarbon" behavior allows fine-tuning of bioavailability and dielectric properties inaccessible to conventional CF₃ analogs.
Table 1: Key Physicochemical Properties of SF₅ vs. CF₅ Functionalities
| Property | SF₅ Group | CF₃ Group | Enhancement Factor |
|---|---|---|---|
| Electronegativity (σₚ) | 1.23 | 0.54 | 2.28× |
| Lipophilicity (πR) | 1.51 | 0.88 | 1.72× |
| Steric Volume (ų) | 90 | 38 | 2.37× |
| Bond Angle (C-S-Fᵢq, °) | 96–98 | ~110 | More linear |
The distinct geometric and electronic profiles of SF₅ and CF₃ groups translate into profound differences in molecular design applications. Computational analyses reveal that the SF₅ group imposes greater steric congestion near the attachment carbon, with C–S–Fᵢq bond angles compressed to 96–98° compared to the tetrahedral ~110° in CF₃ systems [1] [4]. This distortion alters conformational landscapes in aryl-SF₅ compounds, forcing ortho-substituents into perpendicular orientations to minimize clashes with axial fluorines.
Electronic differences manifest most dramatically in bioactivity contexts. CoMFA (Comparative Molecular Field Analysis) models demonstrate SF₅ contributes 91.36% steric and 8.6% electrostatic fields in ligand-binding interactions—reversing CF₃'s electrostatic dominance [1]. This steric "shield" enhances metabolic stability by impeding enzymatic access to adjacent metabolically labile sites. Additionally, SF₅'s stronger electron-withdrawing capacity modulates pKₐ and redox potentials more effectively than CF₃, as evidenced in 5-lipoxygenase inhibitors where SF₅ derivatives showed 5-fold lower IC₅₀ than CF₃ analogs [1].
The hypervalent nature of sulfur in SF₅ enables unique reactivity unattainable with carbon-centered CF₃. For instance, SF₅ can participate in supramolecular interactions via σ-hole bonding with electron donors, a feature exploited in crystal engineering [4]. Critically, SF₅-containing molecules avoid the bioaccumulation concerns of per- and polyfluoroalkyl substances (PFAS), positioning them as sustainable fluorinated alternatives [7].
Table 2: Functional Performance Comparison of SF₅ vs. CF₃ Groups
| Design Parameter | SF₅ Impact | CF₃ Impact |
|---|---|---|
| Metabolic Stability | ↑↑↑ (Steric shielding of cleavage sites) | ↑ (Moderate barrier) |
| Electron Withdrawal | Strong σ/π-withdrawing | Moderate σ-withdrawing |
| Conformational Effect | Orthogonal twist enforcement | Minimal perturbation |
| Environmental Persistence | Low bioaccumulation potential | High PFAS-related concerns |
Synthesis of hypervalent sulfur fluorides—particularly SF₅ derivatives—historically relied on hazardous routes involving direct fluorination (F₂ gas) or high-pressure reactions with metal fluorides. Modern strategies prioritize safety and modularity through three key approaches:
Gas-Phase Reagent Strategies: Early routes leveraged gaseous SOF₄ or SNF₃ as SF-transfer agents. Clifford’s 1978 method reacted SNF₃ with aryllithiums at –78°C to yield Ar–SNF₂ precursors, oxidatively fluorinated to Ar–SF₅ [4]. SOF₄-based routes enabled access to level 3 fluorination (sulfinyl trifluorides), but required cryogenic handling and suffered from poor functional group tolerance.
Electrophilic Pentafluorosulfanylation: Breakthroughs in shelf-stable electrophilic SF₅ reagents revolutionized the field. Yang et al. developed N-heterocycle-SF₅ compounds that undergo photocatalytic radical addition to alkenes under mild conditions (blue light, rt) [7]. This method achieves 54–88% yields for styrene derivatives and tolerates esters, nitriles, and heterocycles. The mechanism involves single-electron transfer from photocatalysts (e.g., Ir[III]) to generate SF₅ radicals that add across C=C bonds, followed by hydrogen atom transfer (HAT) termination.
SuFEx-Based Iterative Assembly: For complex architectures, sulfur-fluoride exchange (SuFEx) enables stepwise construction. Chiral sulfonimidoyl fluorides react with bisphenols via SuFEx, forming sequence-defined oligosulfonimidates (up to 13-mers) with >80% stepwise yields [9]. Fluorous-tag purification streamlines isolation, while sulfur-phenolate exchange (SuPhenEx) permits stereochemical inversion at S(VI) centers, enabling chirality-programmed polymers.
Table 3: Synthetic Methods for SF₅ Compound Synthesis
| Method | Key Reagents/Conditions | Scope | Limitations |
|---|---|---|---|
| Gas-Phase Fluorination | SNF₃, ArLi; –78°C | Aryl-SF₅ | Low functional group tolerance |
| Photocatalytic Radical | N-Imidazole-SF₅, Ir(ppy)₃, blue light | Alkenes (22 examples) | Requires inert atmosphere |
| SuFEx Oligomerization | Chiral SFs, DBU, rt | Sequence-defined oligomers (13-mers) | Fluorous tag removal needed |
The progression toward stable reagents and photocatalytic methods now enables "PFAS-free fluorinated compound" synthesis, circumventing historical toxicity hurdles [7]. Future directions focus on enantioselective SF₅ incorporation and bioconjugation, leveraging SuFEx’s bioorthogonality.
CAS No.: 4299-57-4
CAS No.: 130-20-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: